molecular formula C7H5BrN2O4 B1413297 4-Bromo-2,3-dinitrotoluene CAS No. 874513-63-0

4-Bromo-2,3-dinitrotoluene

Cat. No.: B1413297
CAS No.: 874513-63-0
M. Wt: 261.03 g/mol
InChI Key: ZXMNCLCIDWBDOG-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dinitrotoluene is an organic compound with the molecular formula C₇H₅BrN₂O₄ It is a derivative of toluene, where the methyl group is substituted with bromine and two nitro groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:

    Bromination of Toluene: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to produce 4-bromotoluene.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. Safety measures are critical due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dinitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Iron powder, hydrochloric acid (HCl)

    Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)

Major Products

    Reduction: 4-Bromo-2,3-diaminotoluene

    Substitution: 4-Methoxy-2,3-dinitrotoluene

    Oxidation: 4-Bromo-2,3-dinitrobenzoic acid

Scientific Research Applications

4-Bromo-2,3-dinitrotoluene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Employed in studies to understand the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism by which 4-Bromo-2,3-dinitrotoluene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through electron transfer processes facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the electron-deficient aromatic ring facilitates the attack by the nucleophile.

Comparison with Similar Compounds

4-Bromo-2,3-dinitrotoluene can be compared with other nitrotoluene derivatives such as:

    2,4-Dinitrotoluene: Similar in structure but with nitro groups at the 2 and 4 positions. It is a precursor to trinitrotoluene (TNT).

    2,3-Dinitrotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    4-Bromo-2-nitrotoluene: Contains only one nitro group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and two nitro groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-4-methyl-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMNCLCIDWBDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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